N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide
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Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H26N4O4S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Derivatives of the mentioned compound have been synthesized for various applications, including as building blocks for more complex chemical structures. For example, compounds incorporating similar sulfonamide groups have been synthesized to explore their potential in producing novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These efforts highlight the versatility of sulfonamide-containing compounds in heterocyclic chemistry and their utility in synthesizing diverse chemical entities with potential biological and optical applications (Farag et al., 2011).
Nonlinear Optical Properties
Studies on related sulfonamide compounds have demonstrated significant potential in the field of nonlinear optics (NLO). For instance, thienyl-substituted pyridinium salts, sharing a structural resemblance, showed noncentrosymmetric structures leading to notable second-order nonlinear optical properties. This research paves the way for the development of new materials for optical applications, including laser technology and optical data storage (Li et al., 2012).
Antifungal Activity
Some sulfonamide derivatives have been explored for their antifungal properties, providing insights into the potential pharmaceutical applications of these compounds. The creation of novel triazepines, pyrimidines, and azoles using sulfonamide as a core structure has led to compounds with promising antifungal activity. This research indicates the potential of sulfonamide derivatives in contributing to the development of new antifungal agents (Khodairy et al., 2016).
Corrosion Inhibition
Piperidine derivatives related to the compound of interest have been evaluated for their effectiveness as corrosion inhibitors, particularly for the protection of iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these studies contribute to the understanding of how such compounds can be tailored for improved performance in corrosion inhibition, with implications for industrial applications (Kaya et al., 2016).
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,5-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-6-25-14-8-9-15(26-7-2)16(11-14)27(23,24)19-12-17-20-13(3)10-18(21-17)22(4)5/h8-11,19H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJLLGTNGQTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.